molecular formula C16H17ClN2OS B449516 N-(3-CHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)THIOUREA

N-(3-CHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)THIOUREA

Cat. No.: B449516
M. Wt: 320.8g/mol
InChI Key: OUVSSTCOCDUEKK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiourea group can undergo oxidation to form sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: As a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea would depend on its specific application. In biological systems, it may act by inhibiting enzyme activity through binding to the active site or by interacting with specific molecular targets. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[2-(4-methoxyphenyl)ethyl]thiourea
  • N-(3-chlorophenyl)-N’-phenylthiourea

Comparison

N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group. This combination imparts distinct chemical and physical properties compared to other thioureas, such as altered reactivity and potential biological activity.

Properties

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C16H17ClN2OS/c1-20-15-7-5-12(6-8-15)9-10-18-16(21)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,21)

InChI Key

OUVSSTCOCDUEKK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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